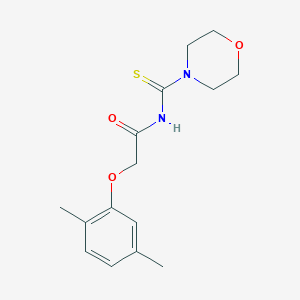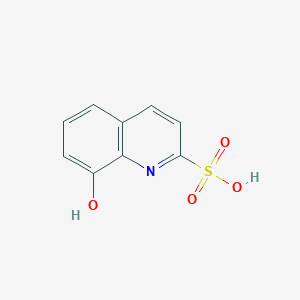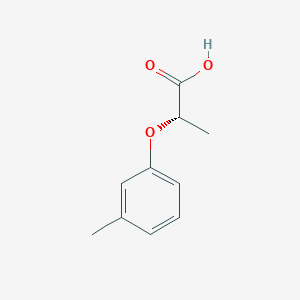![molecular formula C16H14N2 B261539 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole, also known as MAV, is a synthetic compound that belongs to the indole family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also inhibits bacterial growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity against normal human cells, indicating its potential as a selective anticancer agent. In addition, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole include its synthetic accessibility, low toxicity, and potential as a selective anticancer agent. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole for clinical use.
将来の方向性
For 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole research include the optimization of its synthesis and formulation, as well as the evaluation of its efficacy in preclinical and clinical studies. In addition, the potential applications of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole in material science, such as its use as a fluorescent probe or in the development of optoelectronic devices, should be explored. Overall, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has the potential to be a valuable tool in various fields of research, and further studies are needed to fully understand its properties and applications.
合成法
The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole involves the reaction of 3-acetylindole with pyridine-3-boronic acid, followed by Suzuki-Miyaura coupling with 3-bromostyrene. The final product is obtained by demethylation of the intermediate compound using boron tribromide. The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also has potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
特性
製品名 |
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-methyl-3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-11(13-6-5-9-17-10-13)16-12(2)18-15-8-4-3-7-14(15)16/h3-10,18H,1H2,2H3 |
InChIキー |
PBDUQCQMQMXIJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)


![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)






